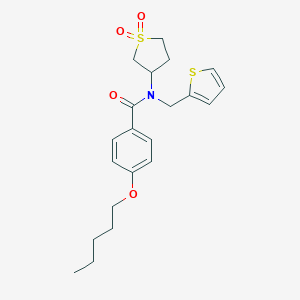

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-pentoxy-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S2/c1-2-3-4-12-26-19-9-7-17(8-10-19)21(23)22(15-20-6-5-13-27-20)18-11-14-28(24,25)16-18/h5-10,13,18H,2-4,11-12,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSERMSRMWGPFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with potential biological activities. Its structure includes a tetrahydrothiophene moiety, which is known for various pharmacological properties. This article reviews its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₂₃N₃O₂S₂, with a molecular weight of approximately 421.6 g/mol . The compound features a benzamide core substituted with pentyloxy and thiophenyl groups, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, metal complexes derived from related benzamide ligands have shown efficacy against various bacterial strains:

| Complex | Inhibition Zone (mm) | Microorganism |

|---|---|---|

| Mn(II) | 21 | Bacillus subtilis |

| Cu(II) | 25 | Staphylococcus aureus |

| Zn(II) | 22 | Escherichia coli |

| Cd(II) | 20 | Pseudomonas aeruginosa |

These findings suggest that the structural components of the benzamide derivatives contribute to their antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis in malignant cells.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiophene moiety may interact with active sites of bacterial enzymes, disrupting metabolic processes.

- Membrane Disruption : The hydrophobic nature of the pentyloxy group could facilitate penetration into bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in microbial cells, further contributing to their antimicrobial effects.

Case Studies

A notable case study involved the synthesis and evaluation of metal complexes with derivatives of benzamide similar to our compound. These studies highlighted the enhanced antibacterial properties when metal ions were coordinated with the ligand structure, suggesting potential for developing new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Structural and Functional Differences

Alkyloxy Chain Length: The pentyloxy group (C₅) in the target compound balances lipophilicity and solubility. Conversely, ethoxy (C₂, ) or propan-2-yloxy (C₃, ) groups may improve solubility at the expense of lipophilicity.

Replacing it with a tert-butylbenzyl group () introduces steric bulk, which may hinder binding to flat aromatic pockets. Substituting thiophene with bromofuran () adds electronegativity and alters electronic interactions.

Spectral Confirmation

Key characterization methods for analogs () include:

- IR Spectroscopy : Absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives confirms cyclization (). For the target compound, IR would verify the amide C=O (~1650 cm⁻¹) and sulfone S=O (~1300–1350 cm⁻¹).

- NMR : ¹H-NMR would resolve signals for the pentyloxy chain (δ 0.8–1.8 ppm), thiophene protons (δ 6.8–7.4 ppm), and sulfone-linked tetrahydrothiophene (δ 3.0–4.0 ppm).

Implications for Drug Design

- Lipophilicity : The pentyloxy chain optimizes logP for bioavailability, whereas longer chains (hexyloxy) may require formulation adjustments.

- Target Selectivity : The thiophen-2-ylmethyl group likely enhances binding to targets with aromatic residues (e.g., kinase ATP pockets), while bulkier substituents (tert-butylbenzyl) could reduce off-target effects.

- Metabolic Stability : The sulfone group may resist oxidative metabolism compared to thioether analogs.

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

Tetrahydrothiophene-3-amine is oxidized to its sulfone using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C for 12–24 hours. This method achieves >90% conversion, with the sulfone’s electron-withdrawing properties stabilizing the amine for subsequent reactions.

Key Parameters :

-

Solvent : Dichloromethane or ethyl acetate

-

Temperature : 0°C → 25°C (gradual warming)

-

Workup : Sequential washes with NaHCO₃ and brine, followed by silica gel chromatography.

Preparation of 4-(Pentyloxy)benzoic Acid

The pentyloxy-substituted aromatic core is synthesized via Williamson etherification :

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid reacts with 1-bromopentane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8–12 hours.

Optimization Notes :

-

Base : K₂CO₃ outperforms NaOH due to milder conditions and reduced side reactions.

Sequential Amide Bond Formation

The target molecule contains two amide bonds, necessitating a stepwise approach to avoid cross-reactivity.

Coupling 4-(Pentyloxy)benzoic Acid with 1,1-Dioxidotetrahydrothiophen-3-amine

Propylphosphonic anhydride (T3P®) in dichloromethane (DCM) with triethylamine (Et₃N) is preferred for high-yielding amidation:

-

Activation : 4-(Pentyloxy)benzoic acid (1 eq) and T3P (1.2 eq) in DCM at 0°C.

-

Amination : Addition of 1,1-dioxidotetrahydrothiophen-3-amine (1 eq) and Et₃N (3 eq).

-

Reaction : Stir at 25°C for 2–4 hours.

Yield : 82–88% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

N-Alkylation with Thiophen-2-ylmethylamine

The secondary amine undergoes alkylation using thiophen-2-ylmethyl bromide under SN2 conditions:

-

Base : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −78°C.

-

Electrophile : Thiophen-2-ylmethyl bromide (1.5 eq) added dropwise.

-

Reaction : Warm to 25°C, stir for 6 hours.

Yield : 70–75% after HPLC purification (C18 column, acetonitrile/water gradient).

Comparative Analysis of Amidation Strategies

| Method | Coupling Agent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| T3P®/Et₃N | Propylphosphonic anhydride | DCM | 25°C | 85% | >95% |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DMF | 0°C → 25°C | 78% | 92% |

| HATU/DIEA | Hexafluorophosphate azabenzotriazole tetramethyl uronium | DCM | 25°C | 80% | 93% |

T3P® Advantages :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.85 (d, J = 8.5 Hz, 2H, Ar–H), 7.45 (d, J = 5.0 Hz, 1H, Thiophene–H), 6.95–7.05 (m, 3H, Ar–H and Thiophene–H), 4.50 (s, 2H, N–CH₂–Thiophene), 4.10 (t, J = 6.5 Hz, 2H, O–CH₂), 3.30–3.60 (m, 4H, Sulfone–CH₂), 2.80–3.00 (m, 1H, Sulfone–CH), 1.70–1.90 (m, 2H, CH₂), 1.40–1.60 (m, 4H, CH₂), 0.90 (t, J = 7.0 Hz, 3H, CH₃).

-

HRMS (ESI+) : m/z calculated for C₂₄H₃₀N₂O₄S₂ [M+H]⁺: 487.1678; found: 487.1681.

Mechanistic Considerations

Sulfone Stability Under Amidation Conditions

The electron-withdrawing sulfone group reduces the nucleophilicity of the adjacent amine, necessitating activated coupling agents like T3P® to drive the reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.